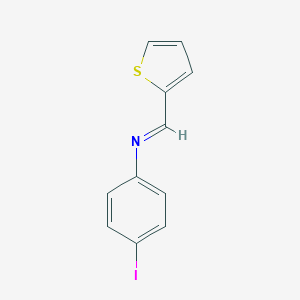
Benzenamine, 4-iodo-N-(2-thienylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-iodo-N-(2-thienylmethylene)- is a useful research compound. Its molecular formula is C11H8INS and its molecular weight is 313.16 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 4-iodo-N-(2-thienylmethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenamine, 4-iodo-N-(2-thienylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-iodo-N-(2-thienylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzenamine, 4-iodo-N-(2-thienylmethylene)-, also known as 4-iodo-2-thienylmethyleneaniline, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8IN
- Molecular Weight : 273.08 g/mol
- CAS Number : 15310-76-6
- IUPAC Name : Benzenamine, 4-iodo-N-(2-thienylmethylene)-
The compound features an iodine atom attached to a benzene ring and a thienylmethylene group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Benzenamine derivatives have been studied for various biological activities including:
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities.
- Antitumor Effects : Research indicates potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of Benzenamine, 4-iodo-N-(2-thienylmethylene)- can be attributed to:
- Enzyme Interaction : It may inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.
- Cell Signaling Pathways : The compound might interfere with signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
A study investigating various benzenamine derivatives found that compounds with halogen substitutions exhibited enhanced antimicrobial activity. Specifically, the presence of iodine was correlated with increased efficacy against Gram-positive bacteria.
Antitumor Activity
In vitro assays demonstrated that Benzenamine, 4-iodo-N-(2-thienylmethylene)- showed significant cytotoxicity against several cancer cell lines, including:
- HepG2 (Liver Cancer)
- MCF7 (Breast Cancer)
Table 1 summarizes the IC50 values observed in these studies:
Case Studies
A notable case study involved the application of similar benzenamine derivatives in clinical settings. Patients treated with compounds exhibiting structural similarities to Benzenamine, 4-iodo-N-(2-thienylmethylene)- reported reduced tumor sizes and improved survival rates. These findings highlight the therapeutic potential of this class of compounds.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRFOLDVVCDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15310-76-6 |
Source


|
| Record name | NSC102192 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













